ethyl (2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate
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Overview
Description
ETHYL 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that features a benzodiazole core, a phenoxyethyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved by cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Introduction of the Phenoxyethyl Group: This step often involves nucleophilic substitution reactions where a phenoxyethyl halide reacts with a thiol group on the benzodiazole.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzodiazole can be reduced to an amine.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
ETHYL 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance binding affinity, while the ethyl acetate moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE: Similar structure but with a methoxy group instead of a chloro group.
ETHYL 2-(2-{[2-(4-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The presence of the chloro group in ETHYL 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can significantly influence its reactivity and binding properties compared to its analogs. This makes it a unique compound with distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN2O3S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
ethyl 2-[2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C20H21ClN2O3S/c1-3-25-19(24)13-23-18-7-5-4-6-17(18)22-20(23)27-11-10-26-15-8-9-16(21)14(2)12-15/h4-9,12H,3,10-11,13H2,1-2H3 |
InChI Key |
YBIGVJSJWGKTOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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